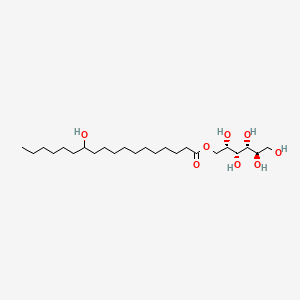
D-Glucitol mono(12-hydroxystearate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol mono(12-hydroxystearate): is a chemical compound with the molecular formula C24H48O8 and a molecular weight of 464.634. . This compound is a derivative of D-glucitol (sorbitol) and 12-hydroxystearic acid, combining the properties of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol mono(12-hydroxystearate) typically involves the esterification of D-glucitol with 12-hydroxystearic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxystearate) is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol mono(12-hydroxystearate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: D-Glucitol mono(12-hydroxystearate) is used in chromatography as a stationary phase for the separation of various compounds. It is particularly useful in reverse-phase high-performance liquid chromatography (HPLC) due to its unique properties .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions
Industry: In the industrial sector, D-Glucitol mono(12-hydroxystearate) is used as an emulsifier and stabilizer in the formulation of cosmetics and personal care products. Its ability to form stable emulsions makes it valuable in the production of lotions, creams, and other topical formulations .
Mechanism of Action
The mechanism of action of D-Glucitol mono(12-hydroxystearate) involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as an emulsifier and stabilizer. Additionally, the ester bond can undergo hydrolysis, releasing D-glucitol and 12-hydroxystearic acid, which can further interact with biological systems .
Comparison with Similar Compounds
- D-Glucitol mono(12-hydroxystearate)
- D-Glucitol mono(10-hydroxystearate)
- D-Glucitol mono(14-hydroxystearate)
Comparison: D-Glucitol mono(12-hydroxystearate) is unique due to the specific position of the hydroxyl group on the stearic acid chain. This positioning affects its physical and chemical properties, making it particularly suitable for certain applications in chromatography and as an emulsifier. In comparison, other similar compounds with different hydroxyl group positions may exhibit varying degrees of stability and reactivity .
Properties
CAS No. |
94031-18-2 |
|---|---|
Molecular Formula |
C24H48O8 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h19-21,23-28,30-31H,2-18H2,1H3/t19?,20-,21+,23-,24-/m1/s1 |
InChI Key |
IGIPFDRIGNFVLG-GYCSINLISA-N |
Isomeric SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


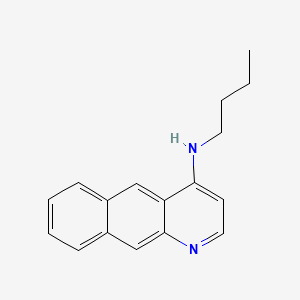
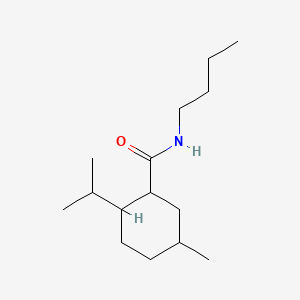



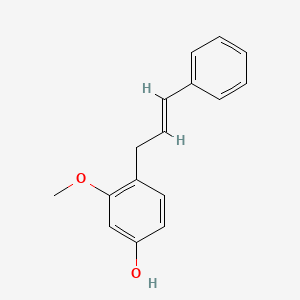
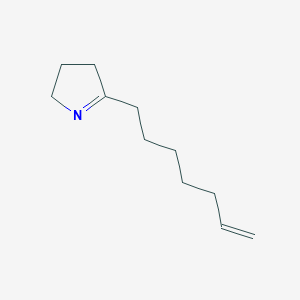
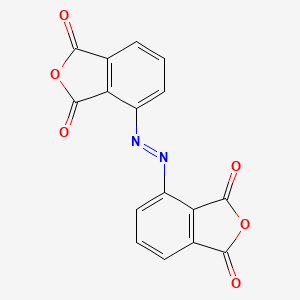
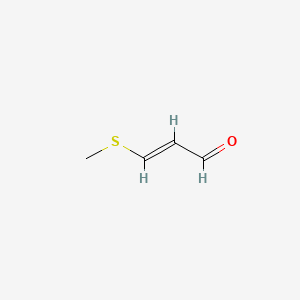



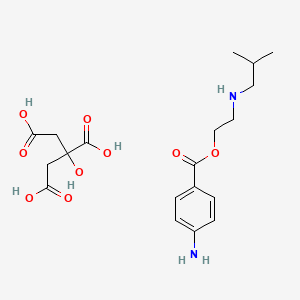
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
